

Role of 4-Chloro-6-methoxy-2-(methylthio)pyrimidine in agricultural chemistry

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Compound of Interest

Compound Name: 4-Chloro-6-methoxy-2-(methylthio)pyrimidine

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An In-Depth Guide to the Application of **4-Chloro-6-methoxy-2-(methylthio)pyrimidine** in Agricultural Chemistry

Introduction: A Cornerstone Intermediate in Modern Crop Protection

4-Chloro-6-methoxy-2-(methylthio)pyrimidine is a highly functionalized heterocyclic compound that has emerged as a critical building block in the synthesis of modern agrochemicals. With the CAS Number 89466-42-2, this pyrimidine derivative is not an active pesticide itself but serves as a versatile scaffold for constructing a range of potent herbicides and fungicides.^{[1][2]} Its strategic importance lies in its distinct reactive sites, which allow for controlled, sequential chemical modifications. The chlorine atom at the C4 position is a key electrophilic center, primed for nucleophilic substitution, which is the foundational reaction for linking the pyrimidine core to other essential moieties of the final active ingredient. This guide provides researchers and development scientists with a comprehensive overview of its properties, applications, and detailed protocols for its use in the synthesis of next-generation crop protection agents.

Physicochemical and Safety Profile

A thorough understanding of the compound's properties is paramount for its effective and safe use in a laboratory setting.

Table 1: Physicochemical Properties of **4-Chloro-6-methoxy-2-(methylthio)pyrimidine**

Property	Value	Source(s)
CAS Number	89466-42-2	[3][4]
Molecular Formula	C ₆ H ₇ ClN ₂ OS	[3][5]
Molecular Weight	190.66 g/mol	[3][5]
Appearance	White to off-white crystalline solid	[6]
Melting Point	85-88 °C	[6]
SMILES	<chem>CSC1=NC(OC)=CC(Cl)=N1</chem>	[3]
LogP	~1.86 - 1.9	[3][6]

Safety and Handling Precautions

4-Chloro-6-methoxy-2-(methylthio)pyrimidine is a chemical reagent that requires careful handling in a controlled laboratory environment.

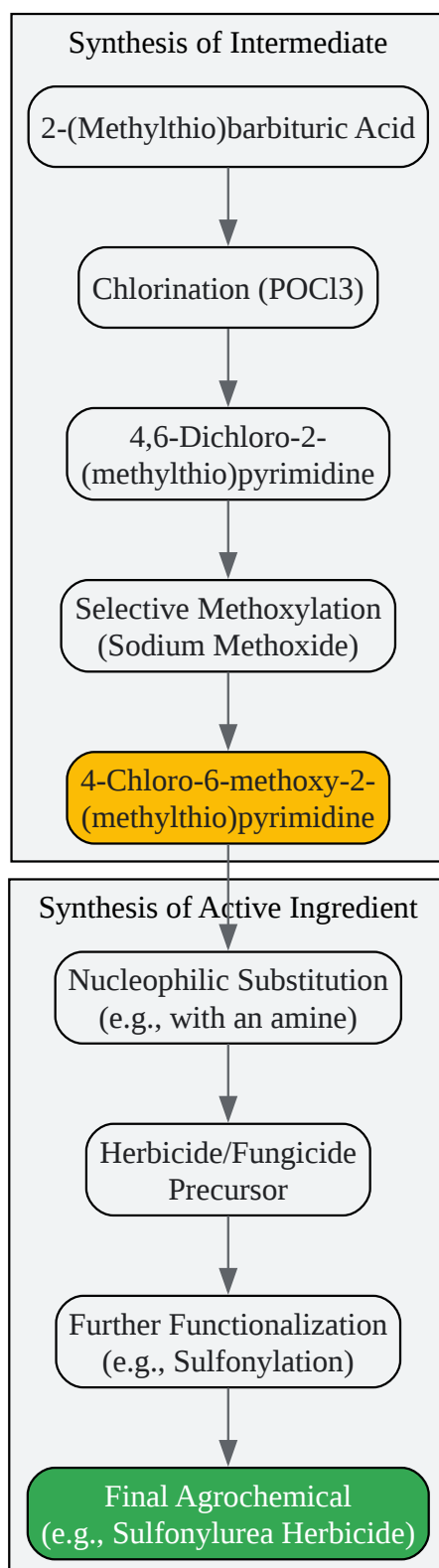
- Hazard Statements: The compound is harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335). [3]
- Personal Protective Equipment (PPE): Always handle in a well-ventilated fume hood. Wear appropriate PPE, including safety goggles with side-shields, chemical-resistant gloves (e.g., nitrile), and a lab coat. [7][8]
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from moisture and strong oxidizing agents. [3][7]
- Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Core Application: A Versatile Synthron for Agrochemicals

The chemical architecture of **4-Chloro-6-methoxy-2-(methylthio)pyrimidine** makes it an ideal intermediate. The electron-withdrawing nature of the pyrimidine ring activates the C4-chloro group for nucleophilic aromatic substitution (S_NAr). This allows for the straightforward introduction of amine, alcohol, or other nucleophilic groups, forming the basis for a diverse library of potential agrochemicals.[9]

Workflow for Agrochemical Synthesis

The general pathway involves using the pyrimidine as a core structure, which is then elaborated to produce the final active ingredient.



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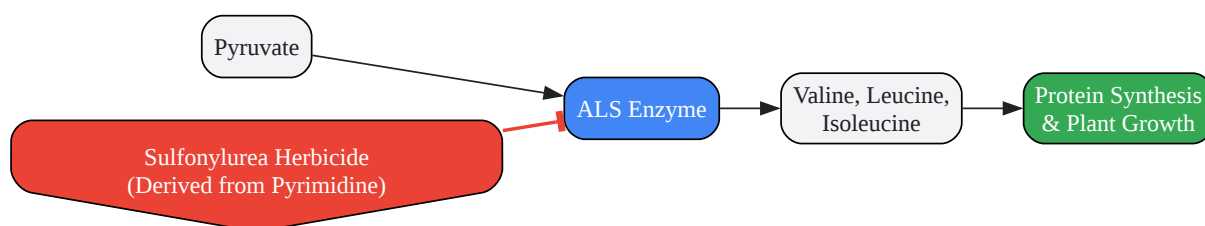
Caption: General workflow from starting materials to a final agrochemical.

Application in Herbicide Synthesis

The most prominent role of **4-Chloro-6-methoxy-2-(methylthio)pyrimidine** is in the synthesis of sulfonylurea herbicides.[10][11] This class of herbicides is known for high efficacy at low application rates and targets the acetolactate synthase (ALS) enzyme, also known as acetohydroxyacid synthase (AHAS).[6][11]

Mechanism of Action: ALS Inhibition

Sulfonylurea herbicides function by inhibiting the ALS enzyme, which is critical for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants.[11] Since this pathway is absent in animals, these herbicides exhibit low mammalian toxicity. Inhibition of this pathway leads to a deficiency in essential amino acids, halting cell division and plant growth, ultimately resulting in weed death.



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Caption: Simplified mechanism of ALS-inhibiting herbicides.

A key example of a commercial herbicide built upon this scaffold is Chlorimuron-ethyl, which features the core structure derived from 4-chloro-6-methoxypyrimidine.[12]

Application in Fungicide Synthesis

The pyrimidine core is also integral to the development of novel fungicides. By coupling the **4-Chloro-6-methoxy-2-(methylthio)pyrimidine** intermediate with other bioactive heterocycles, such as benzimidazoles, chemists can synthesize compounds with potent fungicidal activity.[13] These molecules often target essential fungal proteins, like β -tubulin, disrupting cell division and inhibiting fungal growth.[13]

Experimental Protocols

The following protocols are provided as representative examples for the synthesis and application of **4-Chloro-6-methoxy-2-(methylthio)pyrimidine**.

Protocol 1: Synthesis of 4-Chloro-6-methoxy-2-(methylthio)pyrimidine

This protocol describes the regioselective methoxylation of 4,6-dichloro-2-(methylthio)pyrimidine. The rationale is to replace one of the two chemically similar chlorine atoms with a methoxy group, leveraging subtle differences in reactivity or by controlling stoichiometry.

Reaction Scheme:

Caption: Synthesis of the target intermediate.

Materials & Reagents:

- 4,6-Dichloro-2-(methylthio)pyrimidine
- Sodium methoxide (CH_3ONa)
- Anhydrous Methanol (MeOH)
- Dichloromethane (DCM)
- Saturated aqueous sodium bicarbonate (NaHCO_3) solution
- Anhydrous sodium sulfate (Na_2SO_4)
- Magnetic stirrer and stir bar
- Round-bottom flask
- Drying tube (CaCl_2)

Procedure:

- **Reaction Setup:** In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 4,6-dichloro-2-(methylthio)pyrimidine (1.0 eq) in anhydrous methanol. Protect the reaction from atmospheric moisture with a CaCl_2 drying tube.
- **Reagent Addition:** While stirring at room temperature (approx. 20-25 °C), add a solution of sodium methoxide (1.1 eq) in methanol dropwise over 15 minutes. The use of a slight excess of the nucleophile helps drive the reaction to completion.
- **Reaction Monitoring:** Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane/ethyl acetate). The reaction is typically complete within 2-4 hours, as indicated by the consumption of the starting material.
- **Workup:** Once the reaction is complete, add dichloromethane (DCM) to the reaction mixture, followed by a saturated aqueous solution of NaHCO_3 to neutralize any remaining acidic species.
- **Extraction:** Transfer the mixture to a separatory funnel and extract the aqueous phase with DCM (2x). The organic layers are combined.
- **Drying and Concentration:** Dry the combined organic phase over anhydrous Na_2SO_4 , filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- **Purification:** The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., n-pentane or ethanol) or by column chromatography on silica gel to yield the pure **4-Chloro-6-methoxy-2-(methylthio)pyrimidine** as a white solid.

Protocol 2: Synthesis of a Sulfonylurea Herbicide Precursor

This protocol demonstrates the key $\text{S}_{\text{N}}\text{Ar}$ reaction where the chlorine atom of the title compound is displaced by an amine, forming a crucial C-N bond found in many herbicides.

Reaction Scheme:

Caption: Synthesis of a key herbicide precursor.

Materials & Reagents:

- **4-Chloro-6-methoxy-2-(methylthio)pyrimidine**
- 2-Aminobenzenesulfonamide (or another suitable amine nucleophile)
- Potassium carbonate (K_2CO_3), anhydrous
- Acetonitrile (CH_3CN), anhydrous
- Magnetic stirrer and stir bar
- Round-bottom flask with reflux condenser

Procedure:

- **Reaction Setup:** To a round-bottom flask, add **4-Chloro-6-methoxy-2-(methylthio)pyrimidine** (1.0 eq), the amine nucleophile (e.g., 2-aminobenzenesulfonamide, 1.05 eq), and anhydrous potassium carbonate (2.0 eq). K_2CO_3 acts as a base to scavenge the HCl formed during the reaction.
- **Solvent Addition:** Add anhydrous acetonitrile to the flask to serve as the reaction solvent.
- **Heating:** Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 82 °C for acetonitrile) with vigorous stirring.
- **Reaction Monitoring:** Monitor the reaction for completion using TLC. The reaction time can vary from 6 to 24 hours depending on the reactivity of the amine.
- **Workup:** After cooling to room temperature, filter the reaction mixture to remove the inorganic base (K_2CO_3).
- **Concentration:** Concentrate the filtrate under reduced pressure to remove the acetonitrile.
- **Purification:** The crude residue is then purified, typically by recrystallization from a solvent system like ethanol/water or by silica gel column chromatography, to yield the desired precursor product. This product can then be used in subsequent steps to complete the synthesis of the final sulfonylurea herbicide.

Conclusion and Future Outlook

4-Chloro-6-methoxy-2-(methylthio)pyrimidine is a testament to the power of heterocyclic chemistry in addressing agricultural challenges. Its well-defined reactivity and structural versatility have cemented its role as an indispensable intermediate in the production of high-performance sulfonylurea herbicides and other crop protection agents.^{[1][6][9]} Future research will likely focus on leveraging this scaffold to develop novel agrochemicals that can overcome existing weed and fungal resistance issues, possess more favorable environmental degradation profiles, and offer enhanced crop safety.^{[14][15]} The continued exploration of new reactions and derivatizations of this pyrimidine core promises to yield the next generation of solutions for sustainable agriculture.

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